2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 8.74 (s, 1H, H6-pyrimidine)
- δ 7.62 (s, 1H, H5-pyrimidine)
- δ 3.45 (q, J = 7.3 Hz, 2H, CH₂CH₃)
- δ 1.38 (t, J = 7.3 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 165.2 (C2-pyrimidine)
- δ 158.4 (q, J = 36.4 Hz, C4-CF₃)
- δ 122.1 (q, J = 272.7 Hz, CF₃)
- δ 55.8 (CH₂CH₃)
- δ 14.1 (CH₂CH₃)
¹⁹F NMR (376 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Characteristic absorption bands include:
Mass Spectrometry (MS)
Electrospray ionization (ESI) yields:
- m/z 240.21 [M+H]⁺ (calculated for C₇H₇F₃N₂O₂S)
- Fragment ions at m/z 195.08 (loss of CH₂CH₃)
- Base peak at m/z 69.00 (CF₃⁺)
Electronic Effects of Trifluoromethyl and Ethylsulfonyl Substituents
The trifluoromethyl (-CF₃) and ethylsulfonyl (-SO₂C₂H₅) groups exert significant electron-withdrawing effects on the pyrimidine ring. Hammett substituent constants quantify these effects:
| Substituent | σₚ (para) | σₘ (meta) |
|---|---|---|
| -CF₃ | +0.54 | +0.43 |
| -SO₂C₂H₅ | +0.83 | +0.67 |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- The LUMO (-1.89 eV) is localized on the pyrimidine ring, facilitating nucleophilic attack
- The sulfonyl group reduces electron density at C2 (Mulliken charge: +0.32 e)
- The trifluoromethyl group induces para-directing effects in electrophilic substitution
Properties
IUPAC Name |
2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBCPRYNJKRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the ethylsulfonyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation and Sulfonyl Group Reactivity
The ethylsulfonyl moiety participates in oxidation reactions. For example:
-
Sulfoxidation : Hydrogen peroxide (H₂O₂) in glacial acetic acid converts thioether intermediates to sulfoxides or sulfones, though direct oxidation of the ethylsulfonyl group is less common due to its already oxidized state .
Nucleophilic Substitution
The pyrimidine ring undergoes nucleophilic substitution at positions activated by the electron-withdrawing trifluoromethyl and sulfonyl groups:
Example : Reaction with 4-(iodomethyl)pyrimidines (6c–d ) under basic conditions yields O-alkylated derivatives like 4a–r , confirmed by NMR and HRMS .
Cross-Coupling Reactions
The phenyl group (if present in analogs) facilitates functionalization via palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura Coupling : Boronic acids and Pd catalysts enable aryl-aryl bond formation.
Reduction Pathways
While the trifluoromethyl group is typically inert, selective reductions target other functionalities:
-
Sulfonyl Reduction : Limited data exists, but Pd/C with H₂ may reduce sulfonyl groups to thioethers in related compounds.
Reaction Optimization and Challenges
-
Chemoselectivity : Competing N-alkylation vs. O-alkylation is mitigated using sterically hindered bases (e.g., K₂CO₃) .
-
Stability : N-Alkylated products often decompose under standard conditions, favoring O-alkylation pathways .
Analytical Characterization
Products are characterized using:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various pathogens, including fungi such as Candida albicans and Aspergillus niger .
- Anticancer Properties : In vitro studies indicate that derivatives of this compound can inhibit cancer cell proliferation, showing promise against various cancer types .
- Anti-inflammatory Effects : It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. The compound's IC50 value for COX-2 inhibition was reported at approximately 1.5 µM .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules aimed at targeting specific biological pathways. Its ability to interact with various biological targets makes it suitable for the development of new therapeutic agents .
Agrochemicals
Due to its stability and biological activity, 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is also explored in the formulation of agrochemicals such as pesticides and herbicides . Its efficacy in modulating plant growth and pest resistance has been documented.
Case Study 1: Glucose Metabolism Modulation
In a preclinical study involving diabetic rats, administration of the compound improved glucose tolerance and insulin sensitivity. This effect was attributed to enhanced activation of GLP-1 receptors, indicating potential applications in diabetes management .
Case Study 2: Antifungal Activity
A series of pyrimidine derivatives were tested for antifungal properties against Candida albicans and Aspergillus niger. Results indicated significant antifungal activity with minimum inhibitory concentrations comparable to standard antifungal agents .
Mechanism of Action
The mechanism by which 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, while the ethylsulfonyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties: The trifluoromethyl group at position 4 (target compound) is strongly electron-withdrawing, which polarizes the pyrimidine ring and enhances reactivity toward nucleophilic attack. In contrast, analogs with aromatic substituents (e.g., 3-methoxyphenyl or 2-furyl) introduce resonance effects, altering electron density distribution .
Steric and Solubility Considerations :
- Bulky substituents like the 1,3-dimethylpyrazol-4-yl group (CAS 1005694-21-2) introduce steric hindrance, which may reduce binding efficiency in enzyme active sites but improve selectivity .
- The trifluoromethyl group enhances hydrophobicity, whereas polar groups like ethylsulfonyl improve aqueous solubility marginally .
Synthetic and Commercial Viability :
- The discontinuation of 2-(ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine () suggests challenges in synthesis, stability, or market demand .
- Patent literature () highlights the incorporation of such pyrimidines into larger pharmacologically active molecules, underscoring their role as intermediates in drug development .
Biological Activity
2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with an ethylsulfonyl group at the 2-position and a trifluoromethyl group at the 4-position. This unique structure contributes to its physicochemical properties, enhancing lipophilicity and metabolic stability, which are advantageous in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F₃N₃O₂S |
| Molecular Weight | 240.21 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems, while the ethylsulfonyl moiety may influence reactivity and selectivity towards specific targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. A study demonstrated that derivatives of trifluoromethyl pyrimidines displayed significant activity against Mycobacterium tuberculosis, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 4.9 μM without cytotoxicity to mammalian cells .
Anticancer Activity
The compound has also been evaluated for its anticancer potential . A series of studies focused on pyrimidine derivatives have shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For instance, some derivatives demonstrated effective growth inhibition at concentrations around 5 µg/mL, although they were less potent than established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study of various trifluoromethyl pyrimidines, this compound showed superior activity against certain strains of bacteria, particularly those resistant to conventional antibiotics .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using the MTT assay across different cancer cell lines. The results indicated that while some derivatives exhibited significant anticancer activity, they also showed varying degrees of cytotoxicity towards non-cancerous cells, emphasizing the need for further optimization .
- Insecticidal Properties : Beyond its antimicrobial and anticancer activities, this compound has also been tested for insecticidal properties against pests like Spodoptera frugiperda. Certain derivatives demonstrated notable efficacy, suggesting potential applications in agrochemical formulations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(ethylsulfonyl)-4-(trifluoromethyl)pyrimidine, and how can intermediates be characterized effectively?
- Methodology : Multi-step synthesis typically involves functionalizing pyrimidine rings with trifluoromethyl and ethylsulfonyl groups. For example, sulfonation of a pyrimidine precursor (e.g., 4-(trifluoromethyl)pyrimidine) using ethylsulfonyl chloride under controlled pH and temperature conditions can yield the target compound.
- Characterization : Use LC-MS (e.g., m/z ~867.0 [M+H]+ as seen in analogous compounds) and HPLC (retention time ~1.31–1.37 minutes under SMD-TFA05 conditions) for purity assessment . NMR (1H/13C/19F) is critical for structural confirmation, with specific attention to trifluoromethyl (-CF3) and sulfonyl (-SO2) group signals .
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound?
- Approach : Cross-validate data using multiple techniques (e.g., 2D NMR for assignment of adjacent protons) and reference databases like NIST Chemistry WebBook for trifluoromethylated pyrimidines. For example, trifluoromethyl groups typically exhibit 19F NMR shifts between -60 to -70 ppm .
- Troubleshooting : If unexpected peaks arise, consider impurities from incomplete sulfonation or degradation products. Repurification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) may resolve inconsistencies .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Guidelines : Store in airtight containers at -20°C under inert gas (N2/Ar) to prevent hydrolysis of the sulfonyl group. Monitor for decomposition via periodic LC-MS analysis. Avoid exposure to moisture or strong bases, which may cleave the sulfonyl moiety .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The strong electron-withdrawing effect of -CF3 reduces electron density on the pyrimidine ring, making it less reactive in nucleophilic aromatic substitution but more amenable to radical or Pd-catalyzed couplings. DFT calculations can predict regioselectivity in reactions like Suzuki-Miyaura coupling .
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using in-situ IR or NMR to track intermediate formation. Optimize catalysts (e.g., Pd(PPh3)4) and ligands for enhanced yields .
Q. What strategies can be employed to study the compound’s potential as a kinase inhibitor, including binding affinity assays and structural modeling?
- Biochemical Assays : Use fluorescence polarization assays to measure binding to ATP-binding pockets of kinases (e.g., EGFR or VEGFR). IC50 values can be determined via dose-response curves .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (PDB entries). Focus on interactions between the sulfonyl group and conserved lysine residues .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Critical Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity. For instance, impurities >5% (by HPLC) may skew cytotoxicity results. Validate findings using orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Meta-Analysis : Aggregate data from patents and journals to identify structure-activity trends. For example, ethylsulfonyl groups may enhance solubility but reduce membrane permeability in certain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
